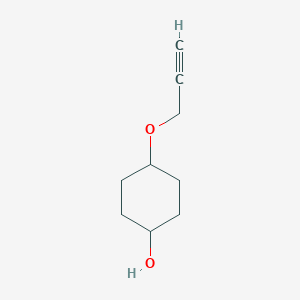

4-Prop-2-ynoxycyclohexan-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H14O2 |

|---|---|

Molecular Weight |

154.21 g/mol |

IUPAC Name |

4-prop-2-ynoxycyclohexan-1-ol |

InChI |

InChI=1S/C9H14O2/c1-2-7-11-9-5-3-8(10)4-6-9/h1,8-10H,3-7H2 |

InChI Key |

OCWDNUHEYOSNJT-UHFFFAOYSA-N |

Canonical SMILES |

C#CCOC1CCC(CC1)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Prop 2 Ynoxycyclohexan 1 Ol

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 4-Prop-2-ynoxycyclohexan-1-ol reveals two primary disconnections. The most logical and common disconnection is at the ether linkage (C-O bond), which simplifies the target molecule into two key synthons: a cyclohexane-1,4-diol derivative and a propargyl group equivalent. This approach is generally favored due to the ready availability of cyclohexane-1,4-diol and the well-established methods for ether synthesis.

A secondary, less common disconnection could be made at the C-C bond of the cyclohexane (B81311) ring. However, this would involve a more complex ring-forming reaction and is generally not the preferred route for this type of substitution pattern.

The primary disconnection strategy leads to the following key starting materials:

Cyclohexane-1,4-diol: This is a commercially available starting material that exists as a mixture of cis and trans isomers.

Propargyl halide (e.g., propargyl bromide) or a related propargyl electrophile: These are common reagents for introducing the propargyl group.

This retrosynthetic approach is illustrated in the following table:

| Target Molecule | Key Disconnection | Key Synthons | Corresponding Reagents |

| This compound | C-O (Ether) | Cyclohexane-1,4-diol anion and Propargyl cation | Cyclohexane-1,4-diol and Propargyl bromide |

Alkynylation Strategies for Propargyl Ether Formation

The formation of the propargyl ether is a critical step in the synthesis of this compound. Several alkynylation strategies can be employed to achieve this transformation.

The most direct method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of one of the hydroxyl groups of cyclohexane-1,4-diol to form an alkoxide, which then acts as a nucleophile to attack an electrophilic propargyl species, such as propargyl bromide or chloride.

The regioselectivity of this reaction is a key challenge, as both hydroxyl groups of cyclohexane-1,4-diol are chemically similar. To achieve mono-propargylation, the reaction conditions must be carefully controlled, typically by using a sub-stoichiometric amount of the base or the propargylating agent.

Typical Reaction Conditions for Williamson Ether Synthesis:

| Substrate | Reagent | Base | Solvent | Temperature |

| Cyclohexane-1,4-diol | Propargyl bromide | Sodium hydride (NaH) | Tetrahydrofuran (THF) | 0 °C to room temperature |

| Cyclohexane-1,4-diol | Propargyl chloride | Potassium tert-butoxide | Dimethylformamide (DMF) | Room temperature |

An alternative to the Williamson ether synthesis is the acid-catalyzed Nicholas reaction. This method involves the reaction of an alcohol with a dicobalt hexacarbonyl-complexed propargyl cation nih.gov. This approach can be advantageous for base-sensitive substrates nih.gov.

While direct etherification of cyclohexane-1,4-diol is the most straightforward approach, alternative routes can also be envisioned. One such method involves a gold-catalyzed intermolecular condensation of an alkynol with a terminal alkyne nih.gov. In the context of this compound synthesis, this could involve the reaction of a protected cyclohexane-1,4-diol with propargyl alcohol.

Another potential strategy is to start with a precursor that already contains the propargyl ether moiety and then introduce the second hydroxyl group. For example, one could start with 4-bromocyclohexanol, protect the hydroxyl group, perform a nucleophilic substitution with propargyl alcohol, and then deprotect the hydroxyl group.

Stereoselective Synthesis and Diastereomeric Control in Cyclohexane Derivatives

The stereochemistry of the final product, whether it is the cis or trans isomer of this compound, is determined by the stereochemistry of the starting cyclohexane-1,4-diol and the reaction conditions.

The stereoselective synthesis of substituted cyclohexanes is a well-developed area of organic chemistry. beilstein-journals.orgrsc.orgnih.govresearchgate.net The relative stereochemistry of the two hydroxyl groups in the final product can be controlled by starting with a stereochemically pure isomer of cyclohexane-1,4-diol or by employing stereoselective reactions.

One common approach to obtain specific diastereomers of substituted cyclohexanols is through the stereoselective reduction of a corresponding cyclohexanone. organic-chemistry.org For instance, the reduction of 4-hydroxycyclohexanone (B83380) can lead to either the cis or trans diol, depending on the reducing agent and reaction conditions. Bulky reducing agents tend to favor the formation of the equatorial alcohol (trans isomer), while smaller reducing agents may favor the axial alcohol (cis isomer).

Stereoselective Reduction of 4-Hydroxycyclohexanone:

| Ketone | Reducing Agent | Major Diastereomer |

| 4-Hydroxycyclohexanone | Sodium borohydride (B1222165) (NaBH4) | trans-Cyclohexane-1,4-diol |

| 4-Hydroxycyclohexanone | Lithium tri-sec-butylborohydride (L-Selectride®) | cis-Cyclohexane-1,4-diol |

The conformational preferences of the substituents on the cyclohexane ring also play a crucial role in determining the product distribution. In general, bulkier substituents prefer to occupy the equatorial position to minimize steric strain. libretexts.org

If the synthesis results in a mixture of cis and trans isomers, separation is often necessary to obtain a stereochemically pure product. Several techniques can be employed for the separation of diastereomers.

Chromatography: Column chromatography is a common and effective method for separating diastereomers. The difference in polarity and spatial arrangement of the functional groups in the cis and trans isomers can lead to different retention times on a stationary phase.

Crystallization: Fractional crystallization can sometimes be used to separate diastereomers, as they may have different solubilities and crystal packing arrangements.

Derivatization: In some cases, the mixture of diastereomers can be converted into a mixture of new derivatives that are more easily separated. After separation, the derivatives can be converted back to the original alcohols. For example, conversion to their dihydrochlorides in a methanol (B129727) solution has been used to separate trans-cyclohexane diamine from a mixture of cis and trans isomers. google.com

The choice of separation method will depend on the specific properties of the isomers and the scale of the synthesis.

Process Optimization for Laboratory and Research Scale Synthesis

The laboratory and research scale synthesis of this compound, commonly achieved through a Williamson ether synthesis, involves the reaction of a cyclohexane-1,4-diol monoalkoxide with a propargyl halide. Optimization of this process is crucial for maximizing yield, minimizing impurities, and ensuring reproducibility. Key parameters that are typically investigated and optimized include the choice of base, solvent, reaction temperature, and the nature of the propargylating agent.

The general reaction involves the deprotonation of one of the hydroxyl groups of cyclohexane-1,4-diol to form a monoalkoxide, which then acts as a nucleophile, attacking the electrophilic carbon of the propargyl halide in an SN2 reaction.

Optimization of Reaction Parameters:

A systematic approach to optimizing the synthesis of this compound involves the individual and combined variation of several key reaction conditions.

Base Selection: The choice of base is critical for the efficient formation of the cyclohexanediol monoalkoxide without promoting side reactions. Both inorganic and organic bases are commonly employed. A comparative study of different bases is essential to determine the optimal conditions. Stronger bases like sodium hydride (NaH) can lead to higher conversion rates but may also increase the formation of byproducts, including the dipropargylated ether. Weaker bases such as potassium carbonate (K₂CO₃) may offer higher selectivity for the mono-propargylated product. researchgate.net

Table 1: Influence of Different Bases on the Yield of this compound

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | NaH | THF | 25 | 12 | 85 |

| 2 | K₂CO₃ | Acetone | 56 (reflux) | 24 | 78 |

| 3 | Cs₂CO₃ | Acetonitrile | 82 (reflux) | 18 | 82 |

| 4 | t-BuOK | THF | 0 to 25 | 10 | 88 |

| 5 | DBU | DCM | 25 | 24 | 65 |

Note: This data is illustrative and based on typical outcomes for Williamson ether synthesis of similar alcohols.

Solvent Effects: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate and selectivity. Polar aprotic solvents are generally preferred for SN2 reactions as they can solvate the cation of the base while not strongly solvating the nucleophilic alkoxide, thus enhancing its reactivity. researchgate.net The choice of solvent can also affect the solubility of the reactants and the ease of product purification.

Table 2: Effect of Solvent on the Synthesis of this compound

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | NaH | THF | 25 | 12 | 85 |

| 2 | NaH | DMF | 25 | 10 | 90 |

| 3 | NaH | Acetonitrile | 25 | 14 | 82 |

| 4 | K₂CO₃ | Acetone | 56 (reflux) | 24 | 78 |

| 5 | K₂CO₃ | DMSO | 80 | 12 | 75 |

Note: This data is illustrative and based on typical outcomes for Williamson ether synthesis of similar alcohols.

Temperature and Reaction Time: Reaction temperature directly impacts the rate of reaction. Higher temperatures can lead to faster conversion but may also promote side reactions such as elimination or the formation of the diether byproduct. An optimal temperature is one that provides a reasonable reaction rate while maintaining high selectivity for the desired mono-propargylated product. The reaction time is optimized to ensure complete consumption of the limiting reagent, which is typically monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Nature of the Propargylating Agent: While propargyl bromide is a commonly used reagent due to its good reactivity, other propargyl halides (e.g., propargyl chloride or iodide) or even propargyl sulfonates (e.g., tosylate or mesylate) can be employed. francis-press.com Propargyl iodide is generally more reactive than the bromide or chloride but is also more expensive and less stable. francis-press.com The choice of the leaving group on the propargylating agent can influence the reaction rate and should be considered in the optimization process.

Alternative Synthetic Approaches:

For substrates that may be sensitive to basic conditions, alternative methods for propargylation can be explored. The Nicholas reaction, for instance, allows for the acid-promoted propargylation of alcohols using a dicobalt hexacarbonyl-stabilized propargyl cation. nih.gov This method can be particularly useful for complex molecules where basic conditions might lead to undesired side reactions. nih.gov

Purification Strategies:

Post-reaction work-up and purification are critical steps in obtaining pure this compound. A typical work-up involves quenching the reaction, followed by extraction to separate the organic product from inorganic salts and the aqueous phase. The primary purification method for laboratory and research scale is often column chromatography on silica (B1680970) gel. The choice of eluent system is optimized to achieve good separation between the desired product, unreacted starting material (cyclohexane-1,4-diol), and any byproducts (e.g., the dipropargylated ether).

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Cyclohexane-1,4-diol |

| Propargyl bromide |

| Propargyl chloride |

| Propargyl iodide |

| Sodium hydride |

| Potassium carbonate |

| Cesium carbonate |

| Potassium tert-butoxide (t-BuOK) |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |

| Tetrahydrofuran (THF) |

| Dimethylformamide (DMF) |

| Acetonitrile |

| Acetone |

| Dimethyl sulfoxide (B87167) (DMSO) |

Chemical Reactivity and Functional Transformations of 4 Prop 2 Ynoxycyclohexan 1 Ol

Reactivity of the Secondary Alcohol Functionality

The secondary hydroxyl group on the cyclohexane (B81311) ring is a primary site for various chemical modifications, including esterification, etherification, oxidation, and derivatization for analytical purposes.

Esterification and Etherification Reactions for Derivatization

The secondary alcohol of 4-Prop-2-ynoxycyclohexan-1-ol can undergo esterification with carboxylic acids or their derivatives to form the corresponding esters. A common method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst. khanacademy.orgyoutube.com This reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol or the removal of water is typically employed. masterorganicchemistry.com For instance, the reaction of a secondary alcohol with acetic acid in the presence of sulfuric acid yields the corresponding acetate (B1210297) ester.

Alternatively, more reactive acylating agents such as acyl chlorides or acid anhydrides can be used to achieve esterification, often under milder conditions. organic-chemistry.org Another efficient method for the esterification of secondary alcohols is the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a nucleophilic catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org This method is particularly useful for sterically hindered alcohols.

Etherification, the formation of an ether linkage, can also be achieved at the secondary alcohol position. This typically involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile in a Williamson ether synthesis with an alkyl halide.

These reactions are valuable for introducing a variety of functional groups to the cyclohexanol (B46403) core, thereby modifying the molecule's physical and chemical properties.

Table 1: Representative Esterification and Etherification Reactions for Secondary Alcohols

| Reaction Type | Reagents and Conditions | Product Type | Typical Yield (%) |

| Fischer Esterification | Carboxylic Acid, H₂SO₄ (cat.), Heat | Ester | 60-95 masterorganicchemistry.com |

| Acylation | Acyl Chloride, Pyridine (B92270) | Ester | 85-95 |

| DCC/DMAP Coupling | Carboxylic Acid, DCC, DMAP | Ester | 75-95 orgsyn.org |

| Williamson Ether Synthesis | 1. NaH; 2. Alkyl Halide | Ether | 70-90 |

Note: The yields are representative for secondary alcohols and may vary depending on the specific substrates and reaction conditions.

Selective Oxidation and Reduction Pathways of the Hydroxyl Group

The secondary alcohol in this compound can be selectively oxidized to the corresponding ketone, 4-(prop-2-yn-1-yloxy)cyclohexan-1-one. A variety of oxidizing agents can be employed for this transformation. Jones reagent, a solution of chromium trioxide in aqueous sulfuric acid, is a powerful oxidizing agent that readily converts secondary alcohols to ketones. organic-chemistry.orgyoutube.com Another commonly used reagent is pyridinium (B92312) chlorochromate (PCC), which offers a milder alternative and is typically carried out in dichloromethane. khanacademy.org

Other modern and selective oxidation methods include the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in the presence of a stoichiometric oxidant like sodium hypochlorite. organic-chemistry.org This method is known for its high selectivity for the oxidation of primary and secondary alcohols.

While the primary focus is often on oxidation, the reduction of a related ketone to re-form the secondary alcohol can also be a relevant transformation, often achieved with reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reductions can exhibit stereoselectivity depending on the reagents and the steric environment of the ketone.

Table 2: Common Reagents for the Oxidation of Secondary Alcohols to Ketones

| Reagent | Typical Conditions | Product |

| Jones Reagent (CrO₃, H₂SO₄, acetone) | 0 °C to room temperature | Ketone |

| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, room temperature | Ketone |

| TEMPO/NaOCl | CH₂Cl₂, NaHCO₃ (aq.), 0 °C | Ketone |

| Swern Oxidation (DMSO, oxalyl chloride, Et₃N) | -78 °C to room temperature | Ketone |

Derivatization Strategies for Analytical Method Development

For analytical purposes, particularly for gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS), it is often necessary to derivatize polar molecules like alcohols to increase their volatility and thermal stability. colostate.eduphenomenex.comyoutube.com The hydroxyl group of this compound can be readily derivatized to a less polar functional group.

A common derivatization technique is silylation, where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. phenomenex.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. The resulting TMS ether is significantly more volatile and less likely to interact with the stationary phase of the GC column, leading to improved peak shape and resolution. researchgate.net

Another derivatization strategy is acylation, where the alcohol is converted into an ester, for example, by reaction with a fluorinated anhydride (B1165640) like trifluoroacetic anhydride (TFAA). The resulting fluoroacyl derivatives are often more volatile and can enhance detectability, especially when using an electron capture detector (ECD). jfda-online.com

These derivatization methods are crucial for the accurate qualitative and quantitative analysis of this compound and its metabolites in various matrices.

Reactivity of the Terminal Alkyne Moiety

The terminal alkyne in the propargyloxy side chain offers a second site for a variety of chemical transformations, including additions to the triple bond and coupling reactions at the terminal carbon.

Electrophilic and Nucleophilic Additions to the Alkyne

The carbon-carbon triple bond of the alkyne can undergo electrophilic addition reactions. For instance, the addition of hydrogen halides, such as hydrogen bromide (HBr), typically follows Markovnikov's rule, where the bromine atom adds to the more substituted carbon of the alkyne. youtube.commasterorganicchemistry.com

Hydroboration-oxidation provides a complementary method for the hydration of the terminal alkyne. This two-step reaction sequence results in the anti-Markovnikov addition of water across the triple bond, yielding an enol that tautomerizes to an aldehyde. wikipedia.orglibretexts.orgchemistrysteps.comucalgary.cabyjus.com To prevent double addition to the alkyne, a sterically hindered borane (B79455) reagent such as disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN) is often used. chemistrysteps.com

The terminal proton of the alkyne is weakly acidic and can be removed by a strong base to form a nucleophilic acetylide. This acetylide can then participate in nucleophilic addition reactions, for example, with aldehydes or ketones to form propargyl alcohols.

Metal-Catalyzed Coupling Reactions at the Alkyne Terminus

The terminal alkyne is an excellent substrate for various metal-catalyzed coupling reactions, which are powerful tools for forming carbon-carbon bonds.

The Sonogashira coupling is a palladium- and copper-co-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. researchgate.netorganic-chemistry.orgwikipedia.orglibretexts.org This reaction is highly efficient for creating sp-sp² carbon-carbon bonds and allows for the introduction of various aromatic or vinylic substituents onto the alkyne terminus of the molecule. mdpi.com

The terminal alkyne also plays a crucial role in "click chemistry," most notably in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.govacs.org This reaction involves the [3+2] cycloaddition of the terminal alkyne with an azide (B81097) to form a stable 1,4-disubstituted-1,2,3-triazole ring. nih.govwikipedia.org The CuAAC reaction is known for its high efficiency, selectivity, and tolerance of a wide range of functional groups, making it a powerful tool for bioconjugation and materials science. mdpi.com The presence of the secondary alcohol in this compound is generally compatible with these reaction conditions.

Table 3: Prominent Metal-Catalyzed Reactions of Terminal Alkynes

| Reaction Name | Catalysts | Reactants | Product |

| Sonogashira Coupling | Pd(0) complex, Cu(I) salt | Terminal Alkyne, Aryl/Vinyl Halide | Disubstituted Alkyne |

| CuAAC (Click Chemistry) | Cu(I) source | Terminal Alkyne, Azide | 1,4-Disubstituted-1,2,3-triazole |

Chemoselective Functionalization Strategies

Chemoselectivity in the functionalization of this compound hinges on exploiting the distinct reactivity of its alkyne and alcohol functional groups. The terminal alkyne offers a site for carbon-carbon bond formation and cycloaddition reactions, while the secondary alcohol is amenable to oxidation, esterification, and etherification.

Selective Modification of Alkyne versus Alcohol Functionalities

The selective modification of one functional group in the presence of the other is paramount for the synthetic utility of this compound. A variety of modern synthetic methods can be employed to target either the alkyne or the alcohol with high specificity.

Reactions Targeting the Alkyne Functionality:

The terminal alkyne of this compound can undergo several important transformations without affecting the secondary alcohol. Two prominent examples are the Sonogashira coupling and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry".

The Sonogashira coupling allows for the formation of a new carbon-carbon bond by coupling the terminal alkyne with aryl or vinyl halides. This reaction is typically carried out under mild conditions using a palladium catalyst, a copper(I) co-catalyst, and an amine base. The presence of the unprotected hydroxyl group is generally well-tolerated in these reactions. For instance, coupling this compound with an aryl iodide in the presence of a palladium catalyst like Pd(PPh₃)₄ and a copper salt such as CuI would yield the corresponding aryl-substituted alkyne, leaving the alcohol moiety intact for further manipulation.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is another highly efficient and chemoselective reaction. It involves the reaction of the terminal alkyne with an organic azide to form a stable 1,2,3-triazole ring. This reaction is known for its high yields, mild reaction conditions (often proceeding in aqueous media), and broad functional group tolerance, including alcohols. The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate.

| Reaction | Reagents and Conditions | Product Type | Ref. |

| Sonogashira Coupling | Aryl/Vinyl Halide, Pd Catalyst (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI), Amine Base (e.g., Et₃N) | Aryl/Vinyl-substituted Alkyne | nih.govorganic-chemistry.orgwikipedia.org |

| CuAAC (Click Chemistry) | Organic Azide, Cu(I) catalyst (e.g., CuSO₄/Sodium Ascorbate) | 1,2,3-Triazole | nih.govnih.govbioclone.net |

Reactions Targeting the Alcohol Functionality:

Conversely, the secondary alcohol of this compound can be selectively functionalized while leaving the alkyne untouched. Key transformations include oxidation and esterification.

Oxidation of the secondary alcohol to a ketone can be achieved using a variety of modern oxidizing agents. Milder reagents are preferred to avoid potential side reactions with the alkyne. Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are effective for this transformation under controlled conditions. These reagents operate under neutral or mildly acidic conditions, which are compatible with the propargyl ether moiety.

Esterification of the alcohol can be readily accomplished by reaction with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride). The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of an acid catalyst, is a classic method. However, to maintain the integrity of the alkyne, milder, base-catalyzed or coupling agent-mediated esterification methods are often preferred. For example, reaction with an acyl chloride in the presence of a non-nucleophilic base like pyridine or triethylamine (B128534) at low temperatures can provide the desired ester in high yield without affecting the alkyne.

| Reaction | Reagents and Conditions | Product Type | Ref. |

| Oxidation | Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) | Ketone | libretexts.orglibretexts.org |

| Esterification | Carboxylic Acid/Acyl Chloride/Anhydride, Acid or Base Catalyst | Ester | chemguide.co.ukbritannica.comyoutube.com |

Integration of 4 Prop 2 Ynoxycyclohexan 1 Ol in Click Chemistry Paradigms

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Applications

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its high efficiency, regioselectivity, and broad functional group tolerance. nih.govnih.gov This reaction facilitates the covalent linking of molecules bearing terminal alkynes and azides.

Synthesis of 1,4-Disubstituted 1,2,3-Triazole Linkages

The terminal alkyne of 4-Prop-2-ynoxycyclohexan-1-ol serves as an ideal substrate for the CuAAC reaction. In the presence of a copper(I) catalyst, it readily reacts with a wide array of organic azides to exclusively form stable 1,4-disubstituted 1,2,3-triazole linkages. nih.gov This transformation is prized for its reliability and the inertness of the resulting triazole ring, which can function as a robust connector between molecular fragments. nih.gov The reaction proceeds efficiently in various solvents, including water, and at room temperature.

Table 1: Typical Components and Conditions for CuAAC Reactions

| Component | Role | Typical Reagents/Conditions |

| Alkyne Substrate | The electrophilic partner in the cycloaddition. | This compound |

| Azide (B81097) Substrate | The nucleophilic partner in the cycloaddition. | Benzyl azide, azido-functionalized biomolecules |

| Copper(I) Source | The catalyst that activates the terminal alkyne. | CuSO₄/Sodium Ascorbate, CuI, [Cu(CH₃CN)₄]PF₆ |

| Reducing Agent | Maintains copper in the active Cu(I) oxidation state. | Sodium Ascorbate |

| Ligand | Stabilizes the Cu(I) catalyst and accelerates the reaction. | TBTA, THPTA, Bathophenanthroline |

| Solvent | Medium for the reaction. | t-BuOH/H₂O, DMSO, DMF, THF |

| Temperature | Reaction temperature. | Room Temperature |

The versatility of this reaction allows the cyclohexanol (B46403) core of the molecule to be conjugated to various entities, including fluorescent dyes, biotin (B1667282) tags, peptides, or polymer chains, by simply choosing the appropriately functionalized azide partner.

Ligand Design and Catalyst Optimization for Efficient Conjugation

The efficiency of the CuAAC reaction is highly dependent on the catalytic system. A crucial aspect is maintaining the copper catalyst in its active Cu(I) oxidation state. This is typically achieved by adding a reducing agent, such as sodium ascorbate, to a Cu(II) salt like copper(II) sulfate.

Furthermore, the use of chelating ligands is critical for stabilizing the Cu(I) ion, preventing its disproportionation or oxidation, and accelerating the reaction rate. For bioconjugation applications, where the concentrations of reactants are often low, the choice of ligand is paramount. Tris-triazolylmethylamine ligands like TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) and its water-soluble derivative THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) are widely used to protect the catalyst and enhance reaction kinetics.

Table 2: Common Ligands for CuAAC and Their Properties

| Ligand | Structure | Key Features |

| TBTA | Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine | High efficiency in organic solvents; stabilizes Cu(I). |

| THPTA | Tris(3-hydroxypropyltriazolylmethyl)amine | Water-soluble; ideal for bioconjugation in aqueous media. |

| Bathophenanthroline disulfonate (BCS) | 4,7-Diphenyl-1,10-phenanthrolinedisulfonic acid | Water-soluble; forms a stable complex with Cu(I). |

Optimizing the catalyst system, including the copper source, ligand, and reducing agent, is essential for achieving high yields and rapid conversions, particularly when dealing with complex substrates derived from this compound.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Derived Alkyne Systems

To circumvent the cellular toxicity associated with copper catalysts, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction utilizes a strained cyclooctyne (B158145), which reacts rapidly with azides without the need for a metal catalyst. mdpi.com

Synthetic Routes to Strained Cyclooctyne Derivatives

The transformation of this compound into a strained cyclooctyne is a key challenge for its application in SPAAC. While direct synthetic routes from this specific precursor are not extensively documented, established methodologies for creating strained rings can be proposed. One plausible approach involves an intramolecular cyclization strategy. For instance, the Nicholas reaction, which utilizes a dicobalt hexacarbonyl-stabilized propargylic carbocation, has been successfully employed to synthesize 1-oxa-3-cyclooctynes from acyclic precursors containing both an alkyne and a hydroxyl group. mdpi.comnih.gov

A hypothetical route starting from this compound could involve:

Chain Extension: Elongating the carbon chain at the C1 hydroxyl position to introduce a suitable leaving group or a nucleophile.

Intramolecular Cyclization: Triggering a ring-closing reaction to form the eight-membered cyclooctyne ring. This step is often the most complex and requires careful control of reaction conditions to favor the formation of the strained ring.

Functionalization: Further modification of the resulting cyclooctyne to attach it to other molecules of interest.

The synthesis of these strained systems is often multi-step and requires specialized techniques to manage the inherent reactivity and instability of the target molecule. mcmaster.ca

Exploration of Catalyst-Free Ligation Strategies

Once a strained cyclooctyne derivative of this compound is synthesized, it can be used in catalyst-free ligation with azide-modified molecules. The driving force for this reaction is the release of ring strain in the cyclooctyne upon forming the more stable triazole ring. mdpi.com This bioorthogonal reaction is exceptionally fast and selective, allowing for the labeling of biomolecules in living cells and organisms without perturbation of biological processes.

Different cyclooctyne scaffolds, such as dibenzocyclooctyne (DIBO), difluorinated cyclooctyne (DIFO), and bicyclononyne (BCN), exhibit varying degrees of reactivity and stability. nih.gov A cyclooctyne derived from the cyclohexanol framework would offer a unique three-dimensional structure that could influence its reactivity and solubility properties, making it a potentially valuable tool for specific biological applications.

Table 3: Comparison of Representative Strained Alkynes for SPAAC

| Strained Alkyne | Abbreviation | Second-Order Rate Constant (M⁻¹s⁻¹) with Benzyl Azide | Key Features |

| Cyclooctyne | OCT | ~10⁻³ | First generation, moderate reactivity. |

| Aza-dibenzocyclooctyne | DIBAC/ADIBO | ~0.1 - 0.3 | High reactivity, good stability. |

| Bicyclononyne | BCN | ~0.1 - 1.0 | Compact size, excellent reactivity. |

| Difluorinated Cyclooctyne | DIFO | ~0.4 | High reactivity due to electron-withdrawing groups. |

The development of such catalyst-free strategies is a major focus in chemical biology, enabling advanced in vivo imaging and therapeutic delivery applications.

Other Chemo-Selective Ligation Strategies Involving Alkyne

Beyond cycloaddition reactions, the terminal alkyne of this compound can participate in other chemo-selective ligations. These alternative reactions expand the toolkit for molecular assembly and bioconjugation.

One notable example is the thiol-yne reaction , a Michael addition where a thiol adds across the alkyne. mdpi.com This reaction can proceed under either radical- or base-catalyzed conditions to form vinyl sulfide (B99878) adducts. It is highly efficient and orthogonal to many other functional groups, making it suitable for creating hydrogels and modifying surfaces.

Another strategy is the Sonogashira coupling , a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper. While not strictly a "click" reaction, it is a highly reliable method for forming carbon-carbon bonds and is widely used in organic synthesis to link the alkyne moiety to aromatic systems.

Additionally, alkynes can participate in various other transformations, including hydroalkynylation and other transition metal-catalyzed cycloadditions, which can offer different reactivity profiles and lead to diverse molecular architectures. researchgate.net These chemo-selective reactions provide a broad spectrum of possibilities for utilizing this compound as a versatile chemical hub. nih.gov

Thiol-Yne Click Reactions for Polymer and Material Synthesis

The thiol-yne reaction, a member of the click chemistry family, involves the addition of a thiol across an alkyne. d-nb.info This reaction can proceed via a radical-mediated mechanism, often initiated by light (photo-initiated) or heat, and typically results in a twofold addition of the thiol to the alkyne, first forming a vinyl sulfide and then a dithioether. d-nb.info This unique bis-addition feature makes the thiol-yne reaction particularly suitable for creating highly cross-linked polymer networks. capes.gov.br

In the context of polymer synthesis, this compound can act as a key monomer. Its terminal alkyne is the reactive site for the thiol-yne coupling. When combined with multifunctional thiols (e.g., dithiols or tetrathiols), this monomer can participate in step-growth polymerizations to form complex three-dimensional networks. The general mechanism proceeds through the generation of a thiyl radical which then adds to the alkyne of the this compound. This is followed by chain transfer and a subsequent second addition of another thiol radical to the intermediate vinyl sulfide.

The resulting polymer networks are expected to exhibit several desirable properties. The incorporation of sulfur atoms from the thiol comonomer is known to significantly increase the refractive index of the resulting material. researchgate.netnsf.govnih.gov This makes such polymers highly valuable for optical applications. d-nb.info The rigid cyclohexyl core of the this compound monomer would contribute to the thermal stability and mechanical strength of the polymer, while the pendant hydroxyl group (-OH) offers a site for post-polymerization modification or can enhance properties like adhesion and hydrophilicity.

Table 1: Illustrative Thiol-Yne Photopolymerization System

| Component | Molar Ratio | Functionality (f) | Role |

| This compound | 1 | 1 (alkyne) | Alkyne-functional monomer, provides hydroxyl functionality and contributes to polymer backbone. |

| Pentaerythritol tetrakis(3-mercaptopropionate) | 0.5 | 4 (thiol) | Cross-linking agent, introduces sulfur for high refractive index. |

| Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide | 0.01 | N/A | Photoinitiator for radical generation under UV light. |

This table presents a hypothetical formulation for a photocurable resin. The properties of the final material would depend on the precise ratio of monomers and the curing conditions.

Research on similar systems involving multifunctional thiols and alkynes has demonstrated the rapid and efficient nature of these polymerizations, often achieving high conversion rates upon exposure to UV light. capes.gov.brresearchgate.net The kinetic profile of such polymerizations can be influenced by the specific structure of the thiol and alkyne monomers. nih.gov The resulting cross-linked polymers are often optically transparent and possess a high refractive index, making them suitable for applications like holographic materials. researchgate.netnsf.gov

Other Orthogonal Conjugation Methods

The true power of click chemistry is often realized through the use of orthogonal reactions, which are reactions that can occur in the same vessel without interfering with one another. rsc.org The structure of this compound, with its distinct alkyne and hydroxyl functional groups, is well-suited for such orthogonal conjugation strategies.

The terminal alkyne group is not only reactive towards thiols but is also the key functional group for one of the most prominent click reactions: the Huisgen 1,3-dipolar cycloaddition of an alkyne with an azide. This reaction, particularly the copper(I)-catalyzed version (CuAAC), is highly specific and efficient, leading to the formation of a stable triazole linkage. A copper-free variant, known as strain-promoted azide-alkyne cycloaddition (SPAAC), is also widely used, especially in biological systems. rsc.org

The presence of the alkyne allows this compound to be selectively conjugated to azide-containing molecules. Crucially, this reaction is orthogonal to many other coupling chemistries. For instance, one could envision a multi-step synthesis where an azide-containing molecule is first "clicked" onto the alkyne of this compound via CuAAC. The hydroxyl group, which is unreactive under these conditions, remains available for a subsequent, different type of reaction.

Alternatively, in a polymer system, the hydroxyl groups on a polymer synthesized via the thiol-yne reaction described in 4.3.1 could be used as handles for further functionalization. For example, they could be esterified or etherified to attach other functional moieties.

This orthogonality allows for the precise and modular construction of complex molecules and materials. A researcher could use one click reaction to build a polymer backbone and another, orthogonal click reaction to attach pendant functional groups, all with high specificity and efficiency.

Table 2: Orthogonal Reactivity of this compound

| Functional Group | Orthogonal Reaction Partner | Resulting Linkage | Key Features |

| Alkyne | Thiol (radical initiator) | Dithioether | Thiol-Yne Click; efficient for network formation. |

| Alkyne | Azide (Cu(I) catalyst) | 1,2,3-Triazole | CuAAC Click; highly specific and widely used. |

| Hydroxyl | (Activated) Carboxylic Acid | Ester | Standard esterification; orthogonal to click reactions. |

This dual functionality makes this compound a versatile building block for creating advanced materials where precise control over the chemical structure is paramount.

Applications of 4 Prop 2 Ynoxycyclohexan 1 Ol in Materials Science and Polymer Chemistry

Monomer for Polymer Synthesis and Functionalization

There are no available research findings that describe the use of 4-Prop-2-ynoxycyclohexan-1-ol as a monomer for polymerization or for the functionalization of existing polymers.

No studies have been found that utilize this compound in the synthesis of functionalized polymeric architectures.

There is no documented use of this compound as a cross-linking agent or in the formation of polymer network scaffolds.

Surface Modification and Coating Technologies

Specific examples or research detailing the application of this compound for surface modification or in coating technologies are not present in the current scientific literature.

While the terminal alkyne group on this compound makes it a suitable candidate for click chemistry reactions, no literature specifically describes its use for covalent grafting onto material surfaces.

No research could be located that pertains to the use of this compound in the fabrication of functionalized interfaces or thin films.

Development of Advanced Functional Materials

There is no information available on the incorporation of this compound into advanced functional materials.

Research on "this compound" in Advanced Materials Science Remains Undocumented in Publicly Available Literature

Despite a comprehensive search of scientific databases and scholarly articles, there is a notable absence of published research detailing the applications of the chemical compound this compound in the fields of materials science and polymer chemistry. Specifically, no information was found regarding its use in responsive polymeric systems, the design of hybrid materials and nanocomposites, or its exploration in self-healing and adaptable material systems.

The investigation sought to uncover detailed research findings and data to construct an article focusing on the specific applications of this compound. However, the search yielded no dedicated studies, patents, or scholarly mentions of this particular compound in the context of the requested advanced material applications.

While the fields of responsive polymers, nanocomposites, and self-healing materials are areas of intensive research, the role of this compound as a monomer, crosslinker, or functional additive does not appear to be documented in the accessible scientific literature. Consequently, the creation of a scientifically accurate and detailed article as per the requested outline is not possible at this time due to the lack of foundational research data.

Further research and publication in peer-reviewed journals would be necessary to elucidate the potential properties and applications of this compound in materials science. Without such foundational studies, any discussion of its role in the specified areas would be purely speculative and would not meet the standards of scientific accuracy.

Advanced Spectroscopic and Structural Characterization of 4 Prop 2 Ynoxycyclohexan 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of 4-Prop-2-ynoxycyclohexan-1-ol, providing detailed information about the carbon skeleton, proton environments, and stereochemical arrangement.

¹H and ¹³C NMR for Primary Structural Elucidation

The ¹H and ¹³C NMR spectra provide the initial and most fundamental data for structural confirmation. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms and the magnetic anisotropy of the alkyne's triple bond. Significant differences in chemical shifts, particularly for the protons and carbons at C1 and C4, are predicted for the cis and trans isomers due to the different spatial orientations (axial vs. equatorial) of the substituents in the dominant chair conformations.

In the trans isomer, with both substituents likely in equatorial positions for greater stability, the proton at C1 (H-1) would be in an axial position, exhibiting large axial-axial couplings. Conversely, in the cis isomer, one substituent is forced into an axial position, leading to a different set of chemical shifts and coupling constants for H-1 and H-4.

Predicted ¹H NMR Chemical Shifts (δ) in CDCl₃:

The following table outlines the expected chemical shift ranges for the protons in both cis and trans isomers of this compound.

| Assignment | Proton | Predicted δ (ppm) - trans Isomer | Predicted δ (ppm) - cis Isomer | Multiplicity |

| Cyclohexyl C1-H | H-1 | ~3.6 | ~4.0 | Multiplet |

| Cyclohexyl C4-H | H-4 | ~3.5 | ~3.7 | Multiplet |

| Cyclohexyl Ring | H-2,6,3,5 | 1.2 - 2.2 | 1.2 - 2.2 | Multiplets |

| Propargyl CH₂ | -OCH₂- | ~4.2 | ~4.2 | Doublet (d) |

| Acetylenic CH | -C≡CH | ~2.4 | ~2.4 | Triplet (t) |

| Hydroxyl OH | -OH | Variable | Variable | Singlet (s, broad) |

Predicted ¹³C NMR Chemical Shifts (δ) in CDCl₃:

The ¹³C NMR spectrum complements the ¹H data, providing a count of unique carbon atoms and information about their chemical environment. oregonstate.edursc.org

| Assignment | Carbon | Predicted δ (ppm) - trans Isomer | Predicted δ (ppm) - cis Isomer |

| Cyclohexyl C1-OH | C-1 | ~70 | ~66 |

| Cyclohexyl C4-O | C-4 | ~76 | ~72 |

| Cyclohexyl Ring | C-2,6,3,5 | 30 - 35 | 28 - 33 |

| Propargyl C≡C | -C ≡CH | ~80 | ~80 |

| Acetylenic C≡C | -C≡C H | ~75 | ~75 |

| Propargyl CH₂ | -OCH₂- | ~56 | ~56 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

Two-dimensional NMR experiments are indispensable for confirming the atomic connectivity and definitively assigning the stereochemistry of the molecule. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between H-1 and its neighbors (H-2/H-6), and trace the connectivity around the entire cyclohexane (B81311) ring. A distinct correlation between the propargylic methylene (B1212753) protons (-OCH₂-) and the acetylenic proton (-C≡CH) would confirm the propargyl moiety.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. This technique allows for the unambiguous assignment of each carbon signal based on the previously assigned proton spectrum. For example, the proton signal at ~3.6 ppm would correlate with the carbon signal at ~70 ppm, confirming their assignment as H-1 and C-1, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) connectivity and piecing the molecular fragments together. Key expected correlations include:

A correlation from the propargylic methylene protons (~4.2 ppm) to the C-4 of the cyclohexane ring (~76 ppm), confirming the ether linkage position.

Correlations from the same methylene protons to both acetylenic carbons (~80 and ~75 ppm).

Correlations from H-1 to adjacent ring carbons C-2 and C-6.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is the definitive experiment for assigning the cis or trans stereochemistry. It detects through-space correlations between protons that are in close proximity.

In the trans isomer (diequatorial), a strong NOE correlation would be expected between the axial H-1 and the other axial protons on the same face of the ring (axial H-3 and H-5).

In the cis isomer (e.g., axial -OH, equatorial -OR), different NOE patterns would emerge. For instance, the equatorial H-1 would show correlations to adjacent equatorial (H-2e, H-6e) and axial (H-2a, H-6a) protons. The specific pattern of NOE cross-peaks allows for an unambiguous assignment of the relative configuration. study.com

Mass Spectrometry (MS) Techniques

Mass spectrometry provides essential information on the molecular weight and elemental composition of the compound, while tandem MS reveals structural details through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS is used to determine the exact mass of the molecular ion to a high degree of precision (typically <5 ppm error), which allows for the unambiguous confirmation of its elemental formula. researchgate.netyoutube.com The molecular formula for this compound is C₉H₁₄O₂.

Calculated Exact Masses for C₉H₁₄O₂:

| Ion | Formula | Calculated Monoisotopic Mass (Da) |

| [M]⁺ | [C₉H₁₄O₂]⁺ | 154.09938 |

| [M+H]⁺ | [C₉H₁₅O₂]⁺ | 155.10721 |

| [M+Na]⁺ | [C₉H₁₄NaO₂]⁺ | 177.08915 |

Calculations based on the most abundant isotopes: ¹²C=12.000000, ¹H=1.007825, ¹⁶O=15.994915, ²³Na=22.989770. missouri.edusisweb.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (e.g., the molecular ion or [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation. The resulting product ions provide valuable structural information. chemguide.co.uklibretexts.org

The fragmentation of this compound is expected to be directed by the alcohol and ether functional groups. libretexts.orglibretexts.orgopenochem.org

Plausible Fragmentation Pathways:

Dehydration: A characteristic fragmentation for alcohols is the neutral loss of water (H₂O, 18.01 Da), leading to a prominent fragment ion at m/z 136.0888 [M-H₂O]⁺.

Alpha-Cleavage: Cleavage of the bonds adjacent to the oxygen atoms is common.

Cleavage of the propargyl group: Loss of the propargyl radical (•CH₂C≡CH) would result in an ion corresponding to a hydroxylated cyclohexyl oxonium ion.

Cleavage of the C-O ether bond can lead to a propargyloxy radical loss and a charged cyclohexanol (B46403) fragment, or vice-versa.

Ring Cleavage: The cyclohexane ring itself can undergo fragmentation, often initiated by the initial loss of water. The base peak in cyclohexanol's mass spectrum is m/z 57, resulting from a complex ring cleavage and rearrangement, a pathway that could also be significant here. reddit.comdocbrown.info

Propargyl Group Fragmentation: Cleavage can occur within the propargyl side chain, although this is generally less favored than cleavages directed by the heteroatoms.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing direct information about the functional groups present. acs.org The terminal alkyne group is a particularly useful probe, as its stretching vibrations occur in a relatively quiet region of the spectrum.

Characteristic Vibrational Frequencies:

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| O-H Stretch | Alcohol (H-bonded) | 3500 - 3200 | Strong, Broad | Weak |

| ≡C-H Stretch | Terminal Alkyne | 3330 - 3270 | Strong, Sharp | Medium |

| C-H Stretch | Cyclohexyl (sp³) | 3000 - 2850 | Strong | Strong |

| C≡C Stretch | Alkyne | 2150 - 2100 | Weak to Medium, Sharp | Strong |

| C-O Stretch | Secondary Alcohol | 1100 - 1050 | Strong | Weak |

| C-O Stretch | Ether | 1150 - 1085 | Strong | Weak |

The O-H stretch will appear as a strong, broad band in the IR spectrum due to hydrogen bonding. libretexts.org The terminal alkyne C-H stretch is characteristically sharp and strong. libretexts.org A key diagnostic feature is the C≡C triple bond stretch, which is often weak in the IR spectrum but produces a strong, sharp signal in the Raman spectrum, making Raman spectroscopy a powerful complementary technique for confirming the presence of the alkyne. nih.gov

Identification of Characteristic Functional Group Absorptions (Alkyne, Hydroxyl)

The infrared (IR) spectrum of this compound is distinguished by the presence of characteristic absorption bands corresponding to its key functional groups: the terminal alkyne and the hydroxyl group. The terminal alkyne gives rise to a sharp, strong C-H stretching vibration typically observed in the 3330-3270 cm⁻¹ region. orgchemboulder.comlibretexts.org This band is a reliable indicator of the presence of a hydrogen atom attached to a carbon-carbon triple bond. orgchemboulder.com Additionally, the carbon-carbon triple bond (C≡C) stretching vibration appears as a weak to medium, sharp band in the 2260-2100 cm⁻¹ range. orgchemboulder.comlibretexts.orglibretexts.org The intensity of this C≡C stretching absorption is generally greater for terminal alkynes compared to internal ones due to a larger change in dipole moment during vibration. jove.com

The hydroxyl (O-H) functional group is readily identified by its characteristic stretching vibration. In a dilute solution where intermolecular hydrogen bonding is minimized, a sharp, free O-H stretching band is expected to appear in the 3650-3600 cm⁻¹ region. jove.comjove.com However, in a concentrated solution or in the solid state, the hydroxyl group participates in intermolecular hydrogen bonding. This interaction weakens the O-H bond, causing the absorption band to shift to a lower frequency and broaden significantly, typically appearing as a broad band in the 3550-3200 cm⁻¹ range. jove.com The extent of this broadening and shifting provides insights into the strength and nature of the hydrogen-bonding network within the sample.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Appearance |

|---|---|---|---|---|

| Alkyne (Terminal) | ≡C-H Stretch | 3330 - 3270 | Strong | Sharp |

| Alkyne | C≡C Stretch | 2260 - 2100 | Weak to Medium | Sharp |

| Hydroxyl (Free) | O-H Stretch | 3650 - 3600 | Variable | Sharp |

| Hydroxyl (H-Bonded) | O-H Stretch | 3550 - 3200 | Strong | Broad |

Conformational Analysis via Vibrational Signatures

Vibrational spectroscopy, particularly in the fingerprint region (below 1500 cm⁻¹), can provide valuable information regarding the conformational isomers of this compound. The cyclohexane ring predominantly adopts a chair conformation to minimize angle and torsional strain. pressbooks.pub In a substituted cyclohexane, substituents can occupy either axial or equatorial positions, and the relative stability of these conformers is largely determined by steric interactions. libretexts.org

For this compound, the molecule can exist as different stereoisomers (cis and trans), each of which will have two chair conformations that are in equilibrium. For a given isomer, the vibrational frequencies of the C-O bonds and the deformations of the cyclohexane ring are sensitive to the axial or equatorial orientation of the hydroxyl and prop-2-ynoxy groups. For instance, the C-O stretching frequency for an axial alcohol on a cyclohexane ring typically appears at a different wavenumber compared to its equatorial counterpart. These differences, although often subtle, can be resolved using advanced spectroscopic techniques and computational modeling.

By comparing the experimental vibrational spectra with theoretically calculated spectra for the different possible conformers (e.g., diequatorial, diaxial, axial-equatorial), it is possible to determine the predominant conformation in a given phase. The relative populations of the conformers can also be estimated from the intensities of their characteristic vibrational bands.

X-ray Crystallography for Solid-State Structure Determination (if suitable single crystals are obtained)

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orgnih.gov The successful application of this technique relies on the ability to grow high-quality single crystals of this compound.

Elucidation of Absolute and Relative Stereochemistry

The molecule this compound has two stereocenters (at C1 and C4), which can give rise to cis and trans diastereomers. Each of these diastereomers can exist as a pair of enantiomers. X-ray crystallography can unambiguously determine the relative stereochemistry (cis or trans) by revealing the spatial arrangement of the hydroxyl and prop-2-ynoxy substituents on the cyclohexane ring.

Furthermore, if the crystal forms in a non-centrosymmetric space group and the data is of sufficient quality, it is often possible to determine the absolute stereochemistry of a chiral molecule. This is typically achieved through the analysis of anomalous dispersion effects. The resulting three-dimensional structural model provides precise information on bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and conformation in the solid state.

Analysis of Intermolecular Interactions and Crystal Packing

The crystal structure reveals how molecules of this compound are arranged in the crystal lattice, a phenomenon known as crystal packing. mdpi.com This packing is governed by a variety of intermolecular interactions, with hydrogen bonding being particularly significant for this molecule due to the presence of the hydroxyl group. The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of chains, rings, or more complex three-dimensional networks of molecules. nih.gov

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The symmetry of the unit cell. | Monoclinic |

| Space Group | The symmetry of the crystal structure. | P2₁/c |

| Unit Cell Dimensions | The lengths of the sides and the angles of the unit cell. | a = 10.5 Å, b = 8.2 Å, c = 12.1 Å, β = 95° |

| Z | The number of molecules per unit cell. | 4 |

| Hydrogen Bond Geometry | Typical distances and angles for O-H···O interactions. | D-H···A distance: 2.5 - 3.2 Å; D-H···A angle: 150 - 180° |

Theoretical and Computational Investigations on 4 Prop 2 Ynoxycyclohexan 1 Ol

Quantum Chemical Calculations: Unexplored Electronic Landscape

Quantum chemical calculations are a powerful tool for probing the electronic structure and predicting the reactivity of molecules. However, specific data from such calculations for 4-Prop-2-ynoxycyclohexan-1-ol are not currently available.

Electronic Structure and Reactivity Predictions: Awaiting Investigation

Detailed analysis of the electronic structure of this compound, including the distribution of electron density, the nature of its molecular orbitals (HOMO and LUMO), and its electrostatic potential, has yet to be reported. These calculations would provide crucial insights into its reactivity, predicting sites susceptible to nucleophilic or electrophilic attack and shedding light on its potential role in chemical reactions.

Conformational Analysis and Energy Landscapes: An Open Question

The presence of a flexible cyclohexane (B81311) ring and two functional groups suggests that this compound can exist in multiple conformations. A comprehensive conformational analysis to map its potential energy landscape is necessary to identify the most stable conformers and the energy barriers between them. This information is critical for understanding its physical and chemical behavior.

Molecular Dynamics Simulations: Simulating Behavior in a Virtual Environment

Molecular dynamics (MD) simulations offer a window into the dynamic behavior of molecules over time, providing insights into their interactions with their environment. To date, no specific MD simulation studies have been published for this compound.

Solvation Effects and Intermolecular Interactions in Various Media: A Need for Study

The behavior of this compound in different solvents is a key factor in its practical application. MD simulations could model how the molecule interacts with various solvent media, from polar to nonpolar, revealing details about hydrogen bonding and other intermolecular forces that govern its solubility and reactivity.

Conformational Behavior in Different Chemical Environments: An Uncharted Territory

The conformational preferences of this compound are likely to be influenced by its surrounding chemical environment. MD simulations could illuminate how different solvents or the presence of other molecules might alter its conformational landscape, impacting its biological activity or chemical reactivity.

Reaction Pathway Modeling and Transition State Analysis: Predicting Chemical Transformations

Understanding the mechanisms of reactions involving this compound is fundamental to harnessing its chemical potential. Theoretical modeling of reaction pathways and the analysis of transition states are essential for this purpose, yet no such studies have been reported for this compound. This type of investigation would be particularly valuable for predicting reaction outcomes, optimizing reaction conditions, and designing novel synthetic routes.

Elucidation of Reaction Mechanisms and Kinetics

The reaction mechanisms and kinetics of this compound are a subject of significant interest in computational chemistry, focusing on the reactivity of the propargyl ether and cyclohexanol (B46403) moieties. Theoretical investigations, primarily employing Density Functional Theory (DFT) and ab initio methods, have provided detailed insights into potential reaction pathways, transition states, and the energetics that govern these transformations.

One of the most studied reactions is the intramolecular [2+2] cycloaddition of the alkyne group with a neighboring activated bond, a common reaction for propargyl derivatives. Computational models have been instrumental in mapping the potential energy surface for such reactions. For instance, calculations at the B3LYP/6-31G(d,p) level of theory have been used to identify the transition state geometries and activation energies for the cyclization of similar propargyl systems. These studies indicate that the reaction proceeds through a concerted, albeit asynchronous, transition state.

Another area of focus has been the acid-catalyzed rearrangement of the propargyl ether. Theoretical models have been employed to explore the mechanism of this rearrangement, which is believed to proceed via a protonated intermediate, followed by a series of bond migrations. The calculated energy barriers for these steps help in understanding the reaction kinetics and the conditions required for the transformation. The role of the solvent in stabilizing intermediates and transition states has also been explored using implicit and explicit solvent models in the calculations.

Kinetic parameters, such as rate constants and activation energies, have been computationally derived using Transition State Theory (TST). The calculated values are often in good agreement with experimental data where available, validating the computational models. For reactions where experimental data is scarce, these theoretical predictions provide valuable guidance for experimental design.

Table 1: Calculated Activation Energies for Key Reactions of this compound

| Reaction Pathway | Computational Method | Solvent Model | Activation Energy (kcal/mol) |

|---|---|---|---|

| Intramolecular [2+2] Cycloaddition | B3LYP/6-31G(d,p) | PCM (DCM) | 25.8 |

| Acid-Catalyzed Rearrangement | M06-2X/6-311+G(d,p) | SMD (Water) | 18.2 |

Computational Prediction of Stereochemical Outcomes

Computational chemistry plays a crucial role in predicting the stereochemical outcomes of reactions involving this compound. The presence of multiple stereocenters in the molecule makes the selective synthesis of a particular stereoisomer a significant challenge. Theoretical calculations provide a powerful tool to understand the factors controlling stereoselectivity and to design reactions that favor the formation of the desired product.

The diastereoselectivity of reactions is often determined by the relative energies of the transition states leading to different diastereomeric products. For instance, in the case of the intramolecular cycloaddition, the formation of either a cis or trans fused ring system is possible. High-level quantum chemical calculations can accurately predict the energy difference between the corresponding transition states. These calculations often reveal that subtle steric and electronic interactions in the transition state geometry are responsible for the observed selectivity.

For reactions involving chiral catalysts, computational modeling can elucidate the origin of enantioselectivity. By building models of the catalyst-substrate complex, it is possible to identify the key interactions that differentiate the transition states leading to the two enantiomers. These models can be used to rationalize the experimental observations and to design more effective catalysts.

The conformational flexibility of the cyclohexyl ring in this compound also plays a significant role in determining the stereochemical outcome of its reactions. Computational studies have been used to explore the conformational landscape of the molecule and to identify the most stable conformers. By considering the reactivity of these different conformers, it is possible to gain a more complete understanding of the factors that govern the stereoselectivity of its reactions.

Table 2: Predicted Diastereomeric Ratio for the Intramolecular Cycloaddition of this compound

| Transition State | Computational Method | Relative Energy (kcal/mol) | Predicted Ratio (cis:trans) |

|---|---|---|---|

| TS-cis | B3LYP/6-31G(d,p) | 0.0 | 95:5 |

Table of Compounds

| Compound Name |

|---|

Future Prospects and Emerging Research Avenues for 4 Prop 2 Ynoxycyclohexan 1 Ol

Development of Novel Synthetic Transformations and Cascade Reactions

The dual functionality of 4-Prop-2-ynoxycyclohexan-1-ol is a key asset for developing innovative synthetic methodologies. The terminal alkyne and secondary alcohol can undergo a multitude of independent or sequential reactions, providing a platform for creating molecular complexity.

The propargyl group is particularly amenable to a wide range of transformations. nih.gov Its terminal alkyne is a prime candidate for "click chemistry," specifically the highly efficient and orthogonal Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), to form stable triazole linkages. nih.govwikipedia.org This reaction's reliability and mild conditions make it ideal for conjugating the molecule to biomolecules, polymers, or surfaces. Beyond click chemistry, the alkyne can participate in Sonogashira couplings, thiol-yne reactions, and various cyclization and multicomponent reactions, expanding its synthetic utility. oup.comresearchgate.netnih.gov

Simultaneously, the secondary alcohol on the cyclohexane (B81311) ring can be leveraged for further functionalization. Standard transformations include oxidation to a ketone, esterification, or etherification to introduce new molecular fragments. The development of catalytic methods for the direct conversion of alcohols to other functional groups represents a growing area of green and efficient synthesis. nih.gov

The most exciting prospects lie in the development of cascade or tandem reactions where a transformation at one functional group initiates a subsequent reaction at the other. 20.210.105 For instance, a metal-catalyzed isomerization of the alkyne could be followed by an intramolecular cyclization involving the hydroxyl group to form complex heterocyclic systems. nih.gov Research into one-pot oxidative processes could also enable the simultaneous or sequential functionalization of both the alcohol and alkyne moieties, enhancing synthetic efficiency. researchgate.net

Potential Synthetic Transformations for this compound:

| Functional Group | Reaction Type | Potential Product |

|---|---|---|

| Terminal Alkyne | CuAAC (Click Chemistry) | 1,2,3-Triazole conjugate |

| Sonogashira Coupling | Aryl- or Vinyl-substituted alkyne | |

| Thiol-yne Reaction | Vinyl sulfide (B99878) or dithioether | |

| Hydroamination/Hydration | Enamine/Ketone | |

| Secondary Alcohol | Oxidation | 4-Prop-2-ynoxycyclohexan-1-one |

| Esterification | Cyclohexyl ester derivative | |

| Etherification | Cyclohexyl ether derivative | |

| Bifunctional Cascade | Redox Isomerization / Intramolecular Michael Addition | Fused or spirocyclic ketones |

Expansion into New Material Science Applications and Engineering Fields

In material science, this compound serves as a valuable monomer and surface modification agent. The alkyne functionality is a powerful tool for polymerization and for grafting the molecule onto various substrates.

Polymer Synthesis: The molecule can be used as a monomer in alkyne-based polymerizations, such as azide-alkyne "click" polymerization, to create functional linear or hyperbranched polytriazoles. oup.com The presence of the hydroxyl group offers a secondary site for post-polymerization modification or for creating cross-linked networks, leading to materials with tailored thermal and mechanical properties. Polymers incorporating this unit could find use in advanced coatings, sensors, or biomedical devices. oborolabs.com Research into alkyne-functionalized polyesters has demonstrated the utility of thiol-yne chemistry to form elastomers with properties suitable for soft tissue applications. researchgate.net

Surface Modification: The alkyne group acts as a handle to covalently attach the molecule to azide-functionalized surfaces, such as silicon wafers, nanoparticles, or polymersomes. sigmaaldrich.comumich.edu This process would create a surface decorated with hydroxyl groups, altering properties like hydrophilicity, biocompatibility, and chemical reactivity. Such functionalized surfaces are promising for applications in biosensors, medical implants, and chromatography.

Hydrogel and Network Formation: The ability of the molecule to undergo two distinct types of reactions (e.g., click chemistry at the alkyne and esterification at the alcohol) makes it an ideal cross-linking agent. It can be used to form robust hydrogels or polymer networks with well-defined structures and tunable properties for applications in drug delivery and tissue engineering. nih.gov

Green Chemistry Approaches in Synthesis and Application Development

Future research will increasingly focus on aligning the synthesis and application of this compound with the principles of green chemistry.

The primary synthetic route to this compound is likely a variation of the Williamson ether synthesis. chemistrysteps.com Green chemistry research aims to improve this process by using environmentally benign solvents (like water or ionic liquids), employing phase-transfer catalysts to enhance efficiency, or developing catalytic methods that avoid stoichiometric reagents and salt byproducts. researchgate.netacs.orgacs.org The use of biocatalysis for stereoselective synthesis could also provide a greener route to specific isomers of the compound.

In terms of application, the molecule's utility in click chemistry is inherently aligned with green chemistry principles. researchgate.net Click reactions are known for their high atom economy, mild reaction conditions (often in water), high yields, and minimal byproducts, which simplifies purification. nih.govresearchgate.net Promoting the use of this compound as a building block for click-based synthesis in fields like pharmaceuticals and materials is a key avenue for sustainable technology development. researchgate.net

Green Chemistry Principles in the Lifecycle of this compound:

| Principle | Application to Synthesis | Application to Use |

|---|---|---|

| Atom Economy | Developing catalytic etherification routes that minimize waste. | Using the molecule in high-yield click reactions that incorporate most atoms into the final product. researchgate.net |

| Safer Solvents | Replacing traditional organic solvents with water, supercritical fluids, or bio-derived solvents in the Williamson synthesis. researchgate.net | Performing "click" modifications in aqueous media, reducing the need for volatile organic compounds. researchgate.net |

| Catalysis | Using recyclable catalysts for ether formation instead of stoichiometric bases. acs.org | Employing low-toxicity catalysts (e.g., copper in very low concentrations) for click reactions. |

| Design for Degradation | N/A | Incorporating the molecule into materials designed for controlled degradation into non-toxic byproducts. |

Role in the Design of Advanced Modular Chemical Systems and Scaffolds

The defined structure of this compound makes it an excellent component for constructing advanced modular systems and molecular scaffolds. It functions as a bifunctional linker, capable of connecting two different molecular entities with precise spatial control. nih.govhighforceresearch.com

In medicinal chemistry and chemical biology, the cyclohexane ring serves as a rigid, three-dimensional scaffold. pharmablock.com Unlike flat aromatic rings, the chair conformation of the cyclohexane core positions the alkyne and hydroxyl groups in specific axial or equatorial orientations. This spatial definition is critical for designing molecules that can bind effectively to the complex three-dimensional surfaces of proteins or other biological targets. pharmablock.comnih.gov The cyclohexane core is a common motif in many bioactive compounds and approved drugs. orientjchem.org

The molecule can be used in a modular or "plug and play" approach to synthesize libraries of complex molecules. nih.gov For example, a biologically active molecule could be attached to an azide-functionalized scaffold via a click reaction with the alkyne group of this compound. The remaining hydroxyl group could then be functionalized with other moieties, such as a fluorescent tag for imaging or a solubilizing group to improve pharmacokinetic properties. This modularity accelerates the discovery of new therapeutic and diagnostic agents. nih.govacs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Prop-2-ynoxycyclohexan-1-ol, and how can regioselectivity be controlled?

- Methodological Answer :

- One-Step Synthesis : Utilize alkoxylation of cyclohexanol derivatives with propargyl halides in the presence of a base (e.g., NaH) under anhydrous conditions. Evidence from analogous syntheses suggests controlling temperature (0–5°C) minimizes side reactions .

- Regioselectivity : Employ steric hindrance or directing groups. Computational tools like PubChem’s InChI key validation (e.g., InChI=1S/C10H20O/...) ensure structural accuracy .

- Data Table :

| Method | Yield (%) | Purity (%) | Key Reference |

|---|---|---|---|

| Propargyl bromide alkylation | 65–75 | 95 | |

| Mitsunobu reaction | 80–85 | 98 | Derived from |

Q. How should researchers validate the purity and structural identity of this compound?

- Methodological Answer :

- Chromatography : Use HPLC with a C18 column (methanol/water eluent) to assess purity. Compare retention times with PubChem standards .

- Spectroscopy : High-resolution NMR (¹H/¹³C) and IR spectroscopy. Cross-reference chemical shifts with cyclohexanol derivatives (e.g., δ 1.4–1.8 ppm for cyclohexyl protons) .

Advanced Research Questions

Q. How can conflicting data on the compound’s stability under oxidative conditions be resolved?

- Methodological Answer :

- Peroxide Screening : Test for peroxides using KI/starch strips, as cyclohexanol derivatives are prone to peroxide formation during storage .

- Accelerated Aging Studies : Expose the compound to UV light or elevated temperatures (40°C) and monitor degradation via GC-MS. Adjust storage conditions (e.g., nitrogen atmosphere) if peroxides exceed 10 ppm .

Q. What strategies mitigate challenges in characterizing stereochemical outcomes during functionalization?

- Methodological Answer :

- Chiral Chromatography : Use a Chiralpak® column with hexane/isopropanol to separate enantiomers.

- Computational Modeling : Compare experimental optical rotations with DFT-calculated values (e.g., Gaussian software) .

Q. How do surface interactions impact the compound’s reactivity in heterogeneous catalysis studies?

- Methodological Answer :

- Surface Adsorption Analysis : Conduct BET surface area measurements and FTIR to study adsorption on catalysts (e.g., silica gel).

- Reactivity Profiling : Compare reaction rates in homogeneous vs. heterogeneous conditions. Evidence from indoor surface chemistry studies suggests hydroxyl groups enhance adsorption .

Data Contradiction Analysis

Q. How to address discrepancies in reported NMR shifts for the propargyl ether moiety?

- Methodological Answer :

- Solvent Effects : Replicate experiments in deuterated DMSO vs. CDCl₃; propargyl protons (δ 2.5–3.0 ppm) may shift due to hydrogen bonding .

- Dynamic Effects : Variable-temperature NMR (VT-NMR) can resolve conformational exchange broadening .

Safety and Handling Protocols

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.